molecular formula C16H12N2OS2 B2486633 (Z)-5-(pyridin-3-ylmethylene)-2-thioxo-3-(m-tolyl)thiazolidin-4-one CAS No. 496795-97-2

(Z)-5-(pyridin-3-ylmethylene)-2-thioxo-3-(m-tolyl)thiazolidin-4-one

Cat. No.: B2486633
CAS No.: 496795-97-2
M. Wt: 312.41
InChI Key: YGJRHBRFJRPKEX-ZROIWOOFSA-N
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Description

(Z)-5-(pyridin-3-ylmethylene)-2-thioxo-3-(m-tolyl)thiazolidin-4-one is a synthetic organic compound belonging to the thiazolidinone class This compound is characterized by a thiazolidinone ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-(pyridin-3-ylmethylene)-2-thioxo-3-(m-tolyl)thiazolidin-4-one typically involves the condensation of 3-pyridinecarboxaldehyde with 2-thioxo-3-(m-tolyl)thiazolidin-4-one. This reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then purified using recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(Z)-5-(pyridin-3-ylmethylene)-2-thioxo-3-(m-tolyl)thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

    Substitution: The pyridin-3-ylmethylene and m-tolyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted thiazolidinones depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-5-(pyridin-3-ylmethylene)-2-thioxo-3-(m-tolyl)thiazolidin-4-one is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medical research, this compound has shown promise as a potential therapeutic agent. Its thiazolidinone core is known for its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers are investigating its mechanism of action and potential use in drug development.

Industry

In the industrial sector, this compound may be used in the development of new materials with specific properties, such as conductivity, stability, or reactivity. Its applications could extend to the fields of electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of (Z)-5-(pyridin-3-ylmethylene)-2-thioxo-3-(m-tolyl)thiazolidin-4-one is not fully understood, but it is believed to involve interactions with various molecular targets. The thiazolidinone ring can interact with enzymes and receptors, modulating their activity. The pyridin-3-ylmethylene and m-tolyl groups may enhance binding affinity and selectivity, leading to specific biological effects. Pathways involved may include inhibition of microbial growth, modulation of inflammatory responses, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds, such as pioglitazone and rosiglitazone, are known for their antidiabetic properties.

    Thiazolidinones: Other thiazolidinone derivatives with varying substituents have been studied for their biological activities.

Uniqueness

(Z)-5-(pyridin-3-ylmethylene)-2-thioxo-3-(m-tolyl)thiazolidin-4-one stands out due to its unique combination of the pyridin-3-ylmethylene and m-tolyl groups, which may confer distinct chemical and biological properties

Biological Activity

(Z)-5-(pyridin-3-ylmethylene)-2-thioxo-3-(m-tolyl)thiazolidin-4-one is a derivative of thiazolidin-4-one, a class of compounds recognized for their diverse biological activities. Thiazolidin-4-ones have been extensively studied for their potential therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and various biological effects supported by recent research findings.

Biological Activity Overview

Thiazolidin-4-one derivatives exhibit a wide range of biological activities due to their unique structural features. The biological activities associated with these compounds include:

  • Anticancer Activity : Thiazolidin-4-ones have shown significant cytotoxic effects against various cancer cell lines by inhibiting cell proliferation and inducing apoptosis.
  • Antimicrobial Properties : These compounds demonstrate antibacterial and antifungal activities against a variety of pathogens.
  • Anti-inflammatory Effects : Some derivatives exhibit the ability to reduce inflammation through various biochemical pathways.
  • Antidiabetic Effects : Certain thiazolidin-4-one derivatives are known to enhance insulin sensitivity and lower blood glucose levels.

Table 1: Summary of Biological Activities of Thiazolidin-4-One Derivatives

Activity TypeDescriptionReferences
AnticancerInduces apoptosis in cancer cells; inhibits tumor growth
AntimicrobialEffective against bacteria (e.g., MRSA) and fungi
Anti-inflammatoryReduces inflammatory markers in vitro
AntidiabeticEnhances insulin sensitivity; lowers blood glucose

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many thiazolidin-4-one derivatives act as inhibitors of key enzymes involved in cancer progression and metabolic disorders.
  • Reactive Oxygen Species (ROS) Modulation : These compounds can modulate oxidative stress by scavenging free radicals, contributing to their antioxidant properties.
  • Cell Signaling Pathway Interference : They may interfere with various signaling pathways that regulate cell survival and proliferation.

Study 1: Anticancer Activity

A recent study demonstrated that thiazolidin-4-one derivatives, including this compound, exhibited potent anticancer activity against several human cancer cell lines. The compound was shown to induce apoptosis through the activation of caspase pathways and inhibition of the PI3K/Akt signaling pathway .

Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial activity of various thiazolidin-4-one derivatives was evaluated against resistant strains such as MRSA and E. coli. The study found that this compound displayed significant antibacterial activity, outperforming traditional antibiotics in some cases .

Structural Activity Relationship (SAR)

The biological activity of thiazolidin-4-one derivatives is heavily influenced by their structural characteristics. Modifications at specific positions on the thiazolidine ring can enhance or diminish their pharmacological effects. For instance:

  • Substituents at the 5-position often enhance anticancer activity.
  • The presence of electron-withdrawing groups (e.g., nitro or halogens) can improve antimicrobial efficacy.

Table 2: Influence of Substituents on Biological Activity

Substituent PositionTypeEffect on Activity
5-positionElectron-withdrawingIncreased anticancer activity
2-positionAlkyl groupsEnhanced antimicrobial properties
3-positionHydroxyl groupImproved anti-inflammatory effects

Properties

IUPAC Name

(5Z)-3-(3-methylphenyl)-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2OS2/c1-11-4-2-6-13(8-11)18-15(19)14(21-16(18)20)9-12-5-3-7-17-10-12/h2-10H,1H3/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGJRHBRFJRPKEX-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C(=CC3=CN=CC=C3)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)N2C(=O)/C(=C/C3=CN=CC=C3)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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